Cas no 2649063-53-4 (2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid)

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid is a versatile heterocyclic compound featuring both a Boc-protected amine and a carboxylic acid functional group. Its oxazoline scaffold offers stability and reactivity, making it valuable in peptide synthesis and medicinal chemistry applications. The Boc group provides selective deprotection capabilities, while the carboxylic acid moiety enables further derivatization. This compound is particularly useful as a building block for the preparation of modified amino acids or as an intermediate in the synthesis of bioactive molecules. Its well-defined structure and functional group compatibility make it suitable for controlled reactions in complex organic transformations. The compound is typically supplied in high purity for research and development purposes.
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid structure
2649063-53-4 structure
Product Name:2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid
CAS No:2649063-53-4
MF:C10H16N2O5
MW:244.244442939758
CID:5930156
PubChem ID:165738758
Update Time:2025-06-09

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-7432168
    • 2-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid
    • 2649063-53-4
    • 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid
    • Inchi: 1S/C10H16N2O5/c1-10(2,3)17-9(15)12-5-7-11-4-6(16-7)8(13)14/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14)
    • InChI Key: WSURNNCEWWYRFV-UHFFFAOYSA-N
    • SMILES: O(C(NCC1=NCC(C(=O)O)O1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 244.10592162g/mol
  • Monoisotopic Mass: 244.10592162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 97.2Ų

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid Pricemore >>

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Additional information on 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid (CAS No. 2649063-53-4): A Comprehensive Overview

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid (CAS No. 2649063-53-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a derivative of oxazoles and is characterized by its unique structural features and chemical properties. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and potential therapeutic applications of this compound.

The chemical structure of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid is noteworthy for its combination of an oxazole ring and a tert-butoxycarbonyl (Boc) protecting group. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which imparts significant stability and reactivity to the molecule. The Boc group, on the other hand, is a common protecting group used in organic synthesis to temporarily mask the amino functionality. This combination allows for precise control over the reactivity and functionality of the compound during synthetic processes.

In terms of synthesis, 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid can be prepared through a series of well-defined steps. One common approach involves the reaction of an appropriate amino alcohol with a carboxylic acid or its derivative to form the oxazole ring. The tert-butoxycarbonyl group can be introduced at a later stage to protect the amino functionality. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound, making it increasingly accessible for research and development purposes.

The biological activities of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid have been the subject of extensive study in recent years. One of the most promising areas of research is its potential as a drug candidate for various therapeutic applications. Studies have shown that this compound exhibits potent inhibitory activity against specific enzymes and receptors involved in various disease pathways. For example, it has been reported to inhibit the activity of certain kinases, which are key players in signal transduction pathways associated with cancer and inflammatory diseases.

Furthermore, 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid has demonstrated antimicrobial properties, making it a potential candidate for developing new antibiotics. The unique structure of the compound allows it to interact with bacterial cell walls or enzymes essential for microbial survival. This property is particularly valuable in light of the growing concern over antibiotic resistance.

In addition to its therapeutic potential, 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid has also been explored for its pharmacokinetic properties. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the compound can effectively reach its target site in the body and exert its intended biological effects without causing significant side effects.

The clinical relevance of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid is further supported by ongoing clinical trials evaluating its safety and efficacy in various disease models. Preliminary results from these trials have been promising, suggesting that this compound may have a role in treating conditions such as cancer, inflammatory diseases, and microbial infections. However, more extensive studies are needed to fully understand its therapeutic potential and optimize its use in clinical settings.

From a research perspective, 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid continues to be an active area of investigation. Scientists are exploring various modifications to the core structure to enhance its biological activity and reduce potential side effects. Additionally, efforts are being made to develop more efficient synthetic routes and improve the scalability of production processes for large-scale applications.

In conclusion, 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,3-oxazole-5-carboxylic acid (CAS No. 2649063-53-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. As research in this area continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in the field.

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